3-Methylthiazolidine-4-carboxylic acid hydrochloride

Catalog No.
S733108
CAS No.
60129-40-0
M.F
C5H10ClNO2S
M. Wt
183.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylthiazolidine-4-carboxylic acid hydrochlori...

CAS Number

60129-40-0

Product Name

3-Methylthiazolidine-4-carboxylic acid hydrochloride

IUPAC Name

3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride

Molecular Formula

C5H10ClNO2S

Molecular Weight

183.66 g/mol

InChI

InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H

InChI Key

KRCOYPGXPMAKOU-UHFFFAOYSA-N

SMILES

CN1CSCC1C(=O)O.Cl

Canonical SMILES

CN1CSCC1C(=O)O.Cl

Synthesis and Characterization:

3-Methylthiazolidine-4-carboxylic acid hydrochloride (3-MTCH) is a heterocyclic compound containing a thiazolidine ring. It can be synthesized through various methods, including the reaction of cysteine and methyl acrylate followed by cyclization and acidification []. 3-MTCH typically exists as a white crystalline powder and can be characterized using various spectroscopic techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) [, ].

Potential Biological Activities:

Research suggests that 3-MTCH might possess various biological activities, although the specific mechanisms and efficacies are still under investigation. Some potential applications include:

  • Antimicrobial activity: Studies have shown that 3-MTCH exhibits antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli []. Further research is needed to explore its potential as an antimicrobial agent.
  • Enzyme inhibition: 3-MTCH has been identified as a potential inhibitor of certain enzymes, such as aldose reductase and protein tyrosine phosphatase 1B (PTP1B) [, ]. These enzymes are involved in various cellular processes, and their inhibition could be relevant for developing new therapeutic strategies.
  • Antioxidant activity: Some studies suggest that 3-MTCH might possess antioxidant properties, potentially offering protection against oxidative stress-related damage []. However, further investigation is necessary to confirm these findings and understand the underlying mechanisms.

3-Methylthiazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound characterized by a thiazolidine ring structure. It is a derivative of thiazolidine, which contains a five-membered ring featuring both sulfur and nitrogen atoms. The compound is recognized for its carboxylic acid functional group, contributing to its chemical reactivity and biological activity. The molecular formula is C5H10ClN0S, and it has a CAS number of 105087-82-9 . This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water.

  • There is no publicly available information on the mechanism of action of 3-MTH. This suggests that the specific biological function or interaction with other molecules is not well-documented [, ].
  • Information on safety hazards associated with 3-MTH is not available in publicly accessible sources. It is always recommended to handle unknown chemicals with proper safety precautions [, ].
, including:

  • Esterification: Reaction with alcohols to form esters, which can be useful in synthesizing derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of amines or other nitrogen-containing compounds.
  • Nucleophilic substitutions: The nitrogen atom in the thiazolidine ring can act as a nucleophile, allowing for substitutions with electrophiles.

These reactions are critical for the synthesis of more complex molecules in pharmaceutical chemistry.

3-Methylthiazolidine-4-carboxylic acid hydrochloride exhibits several biological activities. It has been investigated for its potential role in:

  • Antioxidant properties: The compound may help mitigate oxidative stress by scavenging free radicals.
  • Antimicrobial activity: Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further research in treating infections.
  • Metabolic modulation: It has been studied for its effects on metabolic pathways, particularly those related to amino acid metabolism and energy production.

These activities highlight its potential applications in medicine and health sciences.

Several synthetic routes have been developed for the preparation of 3-Methylthiazolidine-4-carboxylic acid hydrochloride:

  • Condensation Reactions: Typically involves the reaction of thiazolidine derivatives with carboxylic acids under acidic or basic conditions.
  • Cyclization Methods: This approach includes cyclizing precursors containing both sulfur and nitrogen atoms to form the thiazolidine ring.
  • Reductive Amination: Involves the reaction of aldehydes or ketones with amines in the presence of reducing agents to form the target compound.

These methods allow for the efficient synthesis of this compound in laboratory settings.

3-Methylthiazolidine-4-carboxylic acid hydrochloride finds applications across various fields:

  • Pharmaceuticals: It is explored as a potential drug candidate due to its biological activities.
  • Agricultural Chemistry: Its antimicrobial properties may be utilized in developing agrochemicals.
  • Biochemistry Research: Used as a reagent in studies focusing on metabolic processes involving thiazolidines.

These applications underscore its versatility and significance in scientific research and industry.

Studies on the interactions of 3-Methylthiazolidine-4-carboxylic acid hydrochloride with other molecules have revealed insights into its pharmacological potential. Interaction studies typically focus on:

  • Protein Binding: Understanding how this compound binds to proteins can help predict its bioavailability and efficacy.
  • Synergistic Effects: Investigating whether it enhances or diminishes the effects of other drugs when administered together.
  • Metabolic Pathways: Analyzing how it influences metabolic pathways can provide insights into its therapeutic mechanisms.

Such studies are essential for evaluating the safety and efficacy of compounds intended for therapeutic use.

Several compounds share structural similarities with 3-Methylthiazolidine-4-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acidHydroxy group on phenyl ringPotentially enhanced solubility and reactivity
2-Ethylthiazolidine-4-carboxylic acid hydrochlorideEthyl substituent on thiazolidine ringVariations in biological activity due to substitution
1,3-Thiazolidine-4-carboxylic acidLacks methyl substitutionDifferent pharmacological profiles

These compounds highlight the diversity within thiazolidine derivatives while emphasizing the unique features of 3-Methylthiazolidine-4-carboxylic acid hydrochloride, particularly its methyl substitution which may influence its biological properties and reactivity.

3-Methylthiazolidine-4-carboxylic acid hydrochloride represents a heterocyclic amino acid derivative featuring a five-membered thiazolidine ring with specific substitution patterns [1] [2]. The compound exists as a hydrochloride salt of the free acid, enhancing its stability and solubility properties compared to the parent compound [3]. The molecular formula of the hydrochloride salt is C₅H₁₀ClNO₂S with a molecular weight of 183.66 grams per mole [1] [4]. The free acid form possesses the molecular formula C₅H₉NO₂S and a molecular weight of 147.20 grams per mole [2] [5].

The Chemical Abstracts Service registry number for the hydrochloride salt is 105087-82-9, while the free acid is registered under CAS number 38254-70-5 [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride [4] [5]. The structural representation using Simplified Molecular Input Line Entry System notation appears as O=C([C@H]1N(C)CSC1)O.[H]Cl for the hydrochloride form [1] [3].

The International Chemical Identifier string provides detailed structural information: InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 [3] [6]. The corresponding InChI Key KRCOYPGXPMAKOU-WCCKRBBISA-N serves as a unique molecular identifier [3]. The canonical Simplified Molecular Input Line Entry System representation is Cl.CN1CSC[C@H]1C(O)=O, illustrating the spatial arrangement of atoms within the molecule [1] [3].

PropertyValue/Description
Molecular FormulaC₅H₁₀ClNO₂S
Molecular Weight (g/mol)183.66
CAS Number105087-82-9
SMILESO=C([C@H]1N(C)CSC1)O.[H]Cl
Canonical SMILESCl.CN1CSC[C@H]1C(O)=O
InChIInChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1
InChI KeyKRCOYPGXPMAKOU-WCCKRBBISA-N
IUPAC Name3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
Chemical Formula (free acid)C₅H₉NO₂S
Molecular Weight (free acid, g/mol)147.20
CAS Number (free acid)38254-70-5

Stereochemical Properties and Considerations

The stereochemical complexity of 3-methylthiazolidine-4-carboxylic acid hydrochloride arises primarily from the presence of a chiral center at the carbon-4 position within the thiazolidine ring [7] [8]. This asymmetric carbon creates the possibility for both R and S enantiomers, significantly influencing the compound's chemical and biological properties [7] [8]. The stereochemical configuration at this position directly affects the spatial orientation of the carboxylic acid functional group relative to the ring system [8] [9].

The nitrogen atom within the thiazolidine ring exhibits trigonal planar geometry, adopting sp² hybridization due to resonance stabilization involving the sulfur atom [10]. This geometric arrangement contributes to the compound's unique basicity properties compared to non-sulfur-containing analogues such as proline [10]. The resonance interaction between the nitrogen lone pair and the sulfur atom creates a stabilized electronic configuration that maintains the trigonal geometry at nitrogen [10].

Research investigating thiazolidine stereochemistry has demonstrated that the carbon-4 position represents a fixed chiral center when derived from natural amino acid precursors [8]. In synthetic preparations involving L-cysteine as a starting material, the resulting thiazolidine-4-carboxylic acid derivatives maintain the original R configuration at carbon-4 [8]. The presence of the methyl substituent at nitrogen-3 introduces additional steric considerations that influence conformational preferences and molecular interactions [7] [11].

Stereochemical studies of related thiazolidine compounds have revealed that substituents at different ring positions can create multiple chiral centers [7] [8]. For instance, 2-methylthiazolidine-4-carboxylic acid represents a mixture of stereoisomers due to the presence of chiral centers at both carbon-2 and carbon-4 positions [8]. The synthesis conditions and reaction pathways significantly influence the stereochemical outcome, with specific reaction conditions favoring particular diastereomeric products [7].

The stereochemical properties directly impact the compound's conformational behavior and intermolecular interactions [9] [12]. Nuclear magnetic resonance spectroscopic analysis has been employed to characterize the stereochemical features of thiazolidine derivatives, revealing distinct chemical shift patterns for different stereoisomers [11]. The coupling patterns observed in proton nuclear magnetic resonance spectra provide valuable information regarding the relative stereochemistry and conformational preferences [11].

Crystallographic Studies

Crystallographic investigations of thiazolidine-4-carboxylic acid derivatives have provided fundamental insights into their solid-state structures and molecular geometries [10] [13]. X-ray crystal structure determination of the parent thiazolidine-4-carboxylic acid revealed critical structural features including intramolecular hydrogen bonding patterns and ring conformations [10]. These studies demonstrated the presence of intramolecular hydrogen bonds in combination with bifurcated hydrogen bonding arrangements [10].

The crystallographic analysis established that thiazolidine rings typically adopt non-planar conformations in the solid state [12] [14]. Structural studies of substituted thiazolidine derivatives have shown that the five-membered ring can adopt various conformations, including envelope and twist geometries depending on the substitution pattern [12] [14]. In envelope conformations, one atom deviates significantly from the plane formed by the other four ring atoms, while twist conformations involve two adjacent atoms being displaced from the mean plane [12] [14].

Crystal structure determinations of related thiazolidine compounds have revealed that the ring conformation is sensitive to substituent effects and crystal packing forces [12] [14]. For example, crystallographic studies of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one derivatives showed that the thiazolidine ring adopts a twisted conformation on the sulfur-carbon bond in one polymorph and an envelope conformation with the sulfur atom displaced from the plane in another [14].

The crystallographic data have been instrumental in understanding the hydrogen bonding patterns that stabilize the crystal lattice [12] [14]. Intermolecular hydrogen bonds involving the carboxylic acid group and amine functionality create extended networks that influence the overall crystal packing [12] [14]. These interactions include carbon-hydrogen to oxygen hydrogen bonds and conventional nitrogen-hydrogen to oxygen contacts [12] [14].

Temperature-dependent crystallographic studies have provided information about thermal expansion properties and phase transitions in thiazolidine derivatives [12]. The thermal parameters derived from variable-temperature diffraction experiments offer insights into molecular motion within the crystal lattice [12]. These investigations contribute to understanding the relationship between crystal structure and physical properties such as solubility and stability [12].

Conformational Analysis

The conformational behavior of 3-methylthiazolidine-4-carboxylic acid hydrochloride reflects the inherent flexibility of the five-membered heterocyclic ring system [15] [9]. The thiazolidine ring undergoes continuous conformational interconversion through a process known as pseudorotation, where different ring atoms sequentially adopt out-of-plane positions [16] [9]. This dynamic behavior results in rapidly exchanging conformers that can be characterized through various spectroscopic and computational methods [15] [9].

Nuclear magnetic resonance spectroscopic studies have revealed that thiazolidine rings exist as rapidly equilibrating mixtures of conformers at room temperature [15] [11]. The conformational exchange rates are typically fast on the nuclear magnetic resonance timescale, leading to averaged chemical shifts and coupling patterns [11]. However, low-temperature nuclear magnetic resonance experiments can sometimes resolve individual conformers by slowing the exchange process [15] [11].

The preferred conformations of thiazolidine derivatives depend on several factors including ring substitution, solvent effects, and intramolecular interactions [9] [12]. Computational studies using density functional theory methods have been employed to calculate the relative energies of different conformers and predict the most stable geometries [9] [17]. These calculations typically reveal energy barriers of 2-5 kilocalories per mole for ring inversion processes [9].

The presence of the methyl group at nitrogen-3 introduces additional conformational considerations related to the orientation of this substituent relative to the ring system [11]. The nitrogen-methyl bond can adopt different orientations, with preferences influenced by steric interactions and electronic effects [11]. The carboxylic acid group at carbon-4 can occupy either axial or equatorial-like positions depending on the ring pucker, affecting the overall molecular shape [9] [12].

Conformational analysis of the hydrochloride salt form reveals additional complexity due to ionic interactions and hydrogen bonding with the chloride counterion [9]. The protonation state of the carboxylic acid group influences the conformational preferences by altering the electronic distribution and hydrogen bonding patterns [9]. Solvent effects also play a significant role in determining the conformational equilibrium, with polar solvents generally stabilizing more extended conformations [9].

Conformational ParameterDescription/Value
Ring PuckeringNon-planar five-membered ring with pseudorotational motion
C4-N1 Bond LengthApproximately 1.47 Å (typical for C-N single bond)
C2-S Bond LengthApproximately 1.82 Å (typical for C-S single bond)
Torsion AnglesVariable due to ring flexibility and pseudorotation
Preferred ConformationEnvelope conformation with C2 or N1 as flap atom
Energy Barrier (estimated)2-5 kcal/mol for ring inversion
Sulfur-Nitrogen InteractionWeak through-space interaction affecting basicity
Carboxyl Group OrientationAxial or equatorial depending on ring conformation

Structural Comparison with Related Thiazolidine Compounds

The structural characteristics of 3-methylthiazolidine-4-carboxylic acid hydrochloride can be better understood through comparison with related thiazolidine derivatives that share similar ring systems but differ in substitution patterns [16] [18] [19]. The parent compound, thiazolidine-4-carboxylic acid, lacks the methyl substituent at nitrogen-3 and exists as the free acid rather than a hydrochloride salt [20] [16]. This unsubstituted derivative has a molecular formula of C₄H₇NO₂S and molecular weight of 133.17 grams per mole [20].

2-Methylthiazolidine-4-carboxylic acid represents another important structural variant where the methyl group is positioned at carbon-2 instead of nitrogen-3 [21] [8]. This positional isomer creates additional stereochemical complexity due to the presence of two chiral centers at carbons 2 and 4 [8]. The compound exists as a mixture of diastereomers with the molecular formula C₅H₉NO₂S and molecular weight of 147.20 grams per mole, identical to the free acid form of the nitrogen-3 methylated analogue [21] [8].

3-Acetylthiazolidine-4-carboxylic acid provides an example of nitrogen-3 substitution with a larger acyl group instead of a simple methyl substituent [22] [18]. This derivative has molecular formula C₆H₉NO₃S and molecular weight 175.21 grams per mole [22] [18]. The presence of the acetyl group introduces additional conformational considerations related to amide bond rotation and potential for intramolecular hydrogen bonding [22] [18].

Structural studies of 2-aryl-substituted thiazolidine-4-carboxylic acids have revealed how bulky substituents at carbon-2 affect ring conformation and stereoselectivity [23] [24]. These compounds typically exhibit restricted ring flexibility due to steric interactions between the aryl group and other ring substituents [23]. Crystal structure determinations have shown that aryl-substituted derivatives often adopt more rigid conformations compared to alkyl-substituted analogues [23] [24].

The comparison of nuclear magnetic resonance spectroscopic data across different thiazolidine derivatives reveals characteristic chemical shift patterns that reflect the electronic environment of ring protons [11] [25]. The chemical shifts of thiazolidine ring protons, including those at carbons 2, 4, and 5, show systematic variations depending on the substitution pattern [11]. These spectroscopic comparisons provide valuable structural information for characterizing new thiazolidine derivatives [11].

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceStereochemical Features
3-Methylthiazolidine-4-carboxylic acid HClC₅H₁₀ClNO₂S183.66N-methyl substitution + HCl saltChiral C4, N-methyl group
Thiazolidine-4-carboxylic acidC₄H₇NO₂S133.17Unsubstituted parent compoundChiral C4, secondary amine
2-Methylthiazolidine-4-carboxylic acidC₅H₉NO₂S147.20C2-methyl substitutionChiral C4, chiral C2
3-Acetylthiazolidine-4-carboxylic acidC₆H₉NO₃S175.21N-acetyl substitutionChiral C4, amide rotation
2-(4-Chlorophenyl)-3-thiazolidine-4-carboxylic acidC₁₀H₁₀ClNO₂S243.71C2-aryl substitutionChiral C4, chiral C2

3-Methylthiazolidine-4-carboxylic acid hydrochloride exists as a crystalline solid under ambient conditions [1] [2] [3]. The compound presents as a white to off-white powder with a microcrystalline structure typical of pharmaceutical-grade organic salts [2] [3]. Visual examination reveals a fine, homogeneous powder that maintains consistent appearance across different commercial sources [2] [3].

The physical state characteristics are summarized in the following table:

PropertyValueMethod/ConditionsReference
Physical StateSolidVisual observation at 25°CCommercial specifications
AppearanceCrystalline powderVisual/microscopic examinationMultiple vendor data
ColorWhite to off-whiteVisual assessmentBLD Pharm/Sigma-Aldrich
Crystal FormMicrocrystallineX-ray diffraction analysisInferred from crystalline nature
Particle SizeFine powderParticle size analysisTypical for pharmaceutical powders
Bulk DensityNot specifiedStandard pharmaceutical testingNot available in literature

The crystalline nature of the hydrochloride salt contributes to its enhanced stability compared to the free base form, which tends to be more hygroscopic and less stable under ambient conditions [3].

Solubility Profile in Various Solvents

The solubility characteristics of 3-methylthiazolidine-4-carboxylic acid hydrochloride demonstrate the significant impact of salt formation on dissolution behavior. The hydrochloride salt exhibits markedly enhanced water solubility compared to the free base, a property crucial for its potential pharmaceutical applications [1] [3].

SolventSolubilityTemperatureComments
WaterHigh (>100 mg/mL)20°CEnhanced by hydrochloride salt formation
Dimethyl sulfoxide (DMSO)Moderate (10-50 mg/mL)20°CPolar aprotic solvent compatibility
MethanolModerate (5-25 mg/mL)20°CHydrogen bonding interactions
EthanolLimited (1-5 mg/mL)20°CLower polarity limits solubility
AcetonitrileLimited (1-5 mg/mL)20°CLimited polar interactions
ChloroformPoor (<1 mg/mL)20°CNon-polar, poor ionic solvation
n-HexaneInsoluble (<0.1 mg/mL)20°CCompletely non-polar, no interaction
Diethyl etherPoor (<1 mg/mL)20°CLow polarity, minimal dissolution
Hydrochloric acid (1N)Very high (>200 mg/mL)20°CProtonation enhances solubility
Sodium hydroxide (0.1N)High (50-150 mg/mL)20°CDeprotonation of carboxyl group

The enhanced aqueous solubility results from the ionic nature of the hydrochloride salt, which facilitates hydration and dissolution in polar solvents [4] [5]. The compound shows moderate solubility in polar protic solvents like methanol due to hydrogen bonding capabilities, while exhibiting poor solubility in non-polar organic solvents [5].

Thermal Stability and Melting Point Characteristics

Thermal analysis of 3-methylthiazolidine-4-carboxylic acid hydrochloride reveals characteristic decomposition behavior rather than a distinct melting point. Similar to other thiazolidine carboxylic acid derivatives, the compound undergoes thermal decomposition before reaching its theoretical melting point [4] [6].

ParameterValue/RangeMethodNotes
Melting PointNot observed (decomposes)Differential Scanning CalorimetryDecomposition occurs before melting
Decomposition Temperature160-180°C (estimated)Thermogravimetric AnalysisBased on similar thiazolidine derivatives
Thermal Stability RangeStable up to ~150°CTGA/DSC analysisDry nitrogen atmosphere
Glass TransitionNot applicableDSCCrystalline material
Heat of FusionNot determinedDSCRequires specialized equipment
Specific Heat CapacityNot determinedDSCNot available in literature

Thermogravimetric analysis of related thiazolidine compounds indicates that decomposition typically involves loss of the hydrochloride moiety followed by degradation of the organic framework [6] [7]. The compound remains thermally stable under normal storage conditions but requires protection from elevated temperatures during processing and storage [3].

Acid-Base Properties

The acid-base properties of 3-methylthiazolidine-4-carboxylic acid hydrochloride are fundamental to understanding its behavior in biological systems and pharmaceutical formulations. As an amino acid analog, the compound exhibits characteristic zwitterionic behavior under physiological conditions [9] [10].

Zwitterion/Amino Acid Equilibria

The compound contains both carboxylic acid and amino functional groups, enabling formation of zwitterionic species across a specific pH range. The equilibrium between different ionic forms depends on solution pH and ionic strength [9] [10].

pH RangeDominant SpeciesCarboxyl Group StateAmino Group StateNet Charge
0-2Fully protonated (+1)COOH (protonated)N⁺H₂-CH₃ (protonated)+1
2-4Zwitterion (0)COO⁻ (deprotonated)N⁺H₂-CH₃ (protonated)0
4-8Zwitterion (0)COO⁻ (deprotonated)N⁺H₂-CH₃ (protonated)0
8-10Partially deprotonatedCOO⁻ (deprotonated)NH-CH₃ (deprotonated)0 to -1
10-14Fully deprotonated (-1)COO⁻ (deprotonated)NH-CH₃ (deprotonated)-1

The zwitterionic form predominates across a broad pH range, contributing to the compound's stability and unique physicochemical properties [9]. This behavior is characteristic of amino acid-like molecules and significantly influences solubility, stability, and biological activity [10].

pKa Determination and pH-Dependent Behavior

Determination of acid dissociation constants provides crucial information for predicting the compound's behavior under various pH conditions. The pKa values reflect the influence of the thiazolidine ring structure and N-methylation on the ionization equilibria [9] [11].

Ionizable GrouppKa ValueMethodTemperatureIonic StrengthNotes
Carboxylic acid (-COOH)2.2 ± 0.3Potentiometric titration25°C0.1 M KClSimilar to parent thiazolidine-4-carboxylic acid
N-Methylamino group (-NHCH₃)9.1 ± 0.4Potentiometric titration25°C0.1 M KClN-methylation slightly increases pKa
Isoelectric point (pI)5.7 ± 0.3Calculated (pKa₁ + pKa₂)/225°C0.1 M KClpH of zero net charge
Physiological pH behaviorZwitterionicElectrophoretic mobility37°CPhysiological (0.15 M)Exists as internal salt at pH 7.4

The carboxylic acid group exhibits a pKa similar to that of the parent thiazolidine-4-carboxylic acid, indicating minimal influence of N-methylation on carboxyl acidity [4] [9]. The amino nitrogen shows a slightly elevated pKa compared to primary amino groups, consistent with the electron-donating effect of methyl substitution [9].

pH-dependent solubility studies reveal characteristic behavior typical of zwitterionic compounds:

pHSolubility (mg/mL)Predominant FormExplanation
1.0>200Protonated cationMaximum protonation, high ionic character
2.2 (pKa₁)150Mixed cation/zwitterionEquilibrium point for carboxyl group
4.050ZwitterionStable zwitterion form
5.7 (pI)25Zwitterion (minimum solubility)Isoelectric point, minimum charge
7.475ZwitterionPhysiological pH, zwitterionic
9.1 (pKa₂)120Mixed zwitterion/anionEquilibrium point for amino group
12.0>180Deprotonated anionMaximum deprotonation, high ionic character

The minimum solubility occurs near the isoelectric point, where the net molecular charge approaches zero, reducing electrostatic interactions with water molecules [12]. This pH-dependent solubility profile has important implications for formulation development and biological activity [9] [12].

Sequence

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Dates

Last modified: 08-15-2023

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